2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride
Description
2-(2-Piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride is a bicyclic heterocyclic compound characterized by a methanoisoindole-dione core fused with a piperazine-ethyl substituent. The dihydrochloride salt form enhances its solubility in aqueous environments compared to the free base. Its molecular formula is C₁₅H₂₃Cl₂N₃O₂, with a molecular weight of 348.28 g/mol .
Properties
IUPAC Name |
4-(2-piperazin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.2ClH/c19-14-12-10-1-2-11(9-10)13(12)15(20)18(14)8-7-17-5-3-16-4-6-17;;/h1-2,10-13,16H,3-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJYMLDYSRZPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Tyrosine-protein kinase Lck . This protein plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor-CD3 complex that is critical for T-cell antigen receptor(TCR) signaling.
Mode of Action
The compound’s interaction with its targets may result in changes to the function of the target protein, potentially influencing cell signaling pathways.
Biochemical Pathways
Biological Activity
2-(2-Piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride (CAS No. 136369-09-0) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, cardiovascular, and anticonvulsant activities, supported by relevant studies and data.
- Molecular Formula : C15H23Cl2N3O2
- Molecular Weight : 348.268 g/mol
- CAS Number : 136369-09-0
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study by Kocyigit et al. (2017) synthesized hybrid compounds that showed:
- Cell Line : C6 gliocarcinoma cells in rats.
- Mechanism : Inhibition of human carbonic anhydrase I and II isoenzymes.
| Compound | Activity | Cell Line | Reference |
|---|---|---|---|
| 2-(2-Piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole | Anticancer | C6 gliocarcinoma | Kocyigit et al., 2017 |
Antimicrobial Activity
The same study also reported antimicrobial effects against various human pathogens. The compound's ability to inhibit microbial growth suggests potential applications in treating infections.
Cardiovascular Activity
Another significant aspect of this compound is its cardiovascular activity. Research conducted by Chłoń-Rzepa et al. (2004) found that:
- Effects : Some derivatives exhibited strong antiarrhythmic and hypotensive effects.
- Mechanism : Affinity for alpha1- and alpha2-adrenoreceptors.
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| Derivatives of 2-(2-Piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole | Antiarrhythmic | Alpha receptor affinity | Chłoń-Rzepa et al., 2004 |
Anticonvulsant Properties
The anticonvulsant potential of the compound was evaluated in studies where derivatives were tested in:
- Tests Used : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ).
One notable finding indicated that specific derivatives provided protection against electrically induced seizures in mice at certain doses (Kamiński et al., 2011).
| Compound | Activity | Test Used | Reference |
|---|---|---|---|
| Derivatives of 2-(2-Piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole | Anticonvulsant | MES and scPTZ tests | Kamiński et al., 2011 |
Scientific Research Applications
Immunology
Due to its effects on T-cell function, this compound is studied for its potential to modulate immune responses. Research indicates that it may enhance or inhibit T-cell activation depending on the context of use .
Cancer Research
The ability to influence cell signaling pathways makes this compound a candidate for cancer research. By targeting specific kinases involved in tumor growth and metastasis, it could provide insights into new therapeutic strategies .
Neuroscience
There is emerging interest in the neuroprotective properties of compounds similar to this one. Preliminary studies suggest that it may have effects on neurotransmitter systems and could be explored for neurodegenerative diseases .
Case Studies
Chemical Reactions Analysis
Reactivity of Functional Groups
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Piperazine Ethyl Side Chain
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Alkylation : The secondary amines in piperazine can undergo further alkylation under basic conditions (e.g., with alkyl halides or mesylating agents).
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Protonation : The dihydrochloride salt stabilizes the piperazine, reducing its nucleophilicity. Deprotonation (via NaOH or Ca(OH)₂) restores reactivity for substitutions.
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Methanoisoindole-Dione Core
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Hydrolysis : Under strong acidic/basic conditions (e.g., HCl/NaOH, 100°C), the imide ring may hydrolyze to a dicarboxylic acid.
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Ring-Opening : Limited reactivity due to steric hindrance from the methano bridge. Diels-Alder reactions are not reported.
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Industrial-Scale Reaction Optimization
Data from patent US20160237077A1 highlights critical parameters for synthesizing related antipsychotic intermediates:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Solvent | Isopropanol or methyl isobutyl ketone | Enhances solubility of mesylated intermediates and piperazine derivatives. |
| Base | Calcium hydroxide (2.0–3.0 eq) | Neutralizes HCl byproducts, drives substitution to completion. |
| Temperature | Reflux (18 hrs) | Ensures complete displacement of mesylate groups; shorter times lead to incomplete reactions. |
| Workup | Filtration + crystallization (toluene) | Removes CaSO₄ byproducts and isolates dihydrochloride salt with >98% purity. |
Stability and Byproduct Analysis
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Degradation Pathways :
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Oxidation : Piperazine’s NH groups may oxidize under prolonged exposure to air, forming N-oxides (mitigated by inert atmospheres).
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Hydrolysis : Acidic conditions (pH < 2) slowly hydrolyze the imide ring.
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Over-alkylated piperazine derivatives : Formed with excess mesylating agents.
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Unreacted starting materials : Due to incomplete substitution; removed via solvent washes.
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Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share core bicyclic systems or substituents that modulate solubility, stability, and reactivity. Below is a detailed comparison based on available
Core Heterocyclic Systems
- Target Compound: Features a methanoisoindole-dione core fused with a norbornane-like structure (3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole). This rigid framework may confer steric constraints affecting binding interactions .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate: Contains a tetrahydroimidazo[1,2-a]pyridine core with electron-withdrawing groups (cyano, nitro) and ester substituents.
Substituent Effects
- Target Compound : The piperazine-ethyl group provides basicity and hydrophilicity due to protonation at physiological pH. The dihydrochloride salt further increases aqueous solubility .
- 2-(2,3-Dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione : Substituted with an indolylmethyl group, which is less basic than piperazine. This reduces solubility in polar solvents but may improve lipid membrane permeability .
- 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one : A benzodiazepine derivative with a chloro substituent and phenyl group. The electronegative chlorine atom enhances stability and influences receptor binding .
Physicochemical Properties
Research Findings
- Synthetic Accessibility: The target compound’s norbornane-like core may complicate synthesis due to stereochemical control, whereas imidazo-pyridine derivatives (e.g., compound in ) are synthesized via one-pot reactions with moderate yields (51%) .
- Spectroscopic Characterization : The compound in was confirmed via ¹H/¹³C NMR, IR, and HRMS, while the target compound’s characterization data remain unreported in the provided evidence .
Q & A
Q. What validated synthetic routes exist for 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride, and how are intermediates characterized?
Methodological Answer:
- Stepwise Synthesis : Begin with the preparation of the bicyclic core (3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione) via Diels-Alder reactions, followed by functionalization with a piperazine-ethyl moiety. Purification at each step is critical, using column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
- Intermediate Characterization : Employ ¹H/¹³C NMR to confirm structural integrity (e.g., piperazine proton signals at δ 2.5–3.5 ppm, bicyclic CH₂ groups at δ 1.8–2.2 ppm). IR spectroscopy (C=O stretch ~1700 cm⁻¹) and HRMS (ESI+) validate molecular weight .
Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro assays?
Methodological Answer:
- Solubility Testing : Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Centrifuge at 10,000 rpm to separate undissolved material; quantify via UV-Vis (λmax determined experimentally) .
- Stability Profiling : Incubate at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Detect hydrolytic cleavage of the piperazine or bicyclic moieties .
Q. What spectroscopic techniques are essential for confirming the compound’s structural identity?
Methodological Answer:
- Multi-Nuclear NMR : Assign all protons and carbons, focusing on distinguishing the piperazine ethyl chain (δ 2.5–3.5 ppm) from the bicyclic system’s CH₂ groups (δ 1.8–2.2 ppm) .
- X-Ray Crystallography : If single crystals are obtainable, resolve the crystal structure to confirm stereochemistry and salt form (dihydrochloride) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scaling up synthesis?
Methodological Answer:
- Design Parameters : Test variables like temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading (0.1–1 mol%). Use a 2³ factorial design to identify interactions between factors .
- Response Metrics : Monitor yield (HPLC purity ≥95%) and reaction time. Statistical tools (ANOVA) determine significant factors. For example, elevated temperatures may reduce reaction time but increase byproducts .
Q. How to resolve contradictions in spectral data when characterizing degradation products?
Methodological Answer:
- LC-MS/MS Analysis : Use high-resolution mass spectrometry to identify fragments (e.g., loss of HCl or cleavage of the piperazine ring). Compare with synthetic standards .
- Isolation and Reanalysis : Isolate degradation products via preparative TLC. Re-run NMR under optimized conditions (e.g., DMSO-d6 for improved solubility) to assign ambiguous signals .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs). Focus on piperazine’s hydrogen-bonding potential and the bicyclic core’s hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How to design a stability study under varying pH and temperature conditions?
Methodological Answer:
Q. What theoretical frameworks guide mechanistic studies of the compound’s activity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
